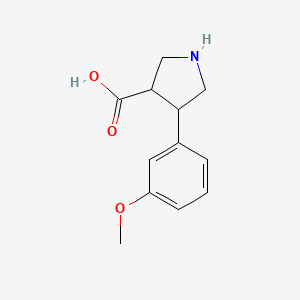

4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid

Overview

Description

“4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with a five-membered pyrrolidine ring. It has a molecular weight of 257.72 . The compound is characterized by a 3-methoxyphenyl group attached to the 4-position of the pyrrolidine ring and a carboxylic acid group at the 3-position .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the pyrrolidine ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Scientific Research Applications

Synthesis and Structural Characterisation

4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid has been utilized in the synthesis of beta-foldamers. Menegazzo et al. (2006) describe the synthesis of a beta-foldamer containing pyrrolidin-2-one rings starting from a derivative of this compound. The conformation of the resulting hexamer was determined using NMR analysis and molecular dynamics simulations, revealing a 12-helix structure (Menegazzo et al., 2006).

Role in Anticoagulant Synthesis

Wang et al. (2017) reported on the significance of a related compound, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, as an important intermediate in the synthesis of the anticoagulant apixaban. This study highlights the application of derivatives of this compound in pharmaceutical synthesis (Wang et al., 2017).

Ring-Opening Reactions

Shimizu et al. (2010) explored the ring-closing and ring-opening reactions of derivatives of this compound. They found that treating ethyl 2-(4-methoxyphenylimino)acetate with certain alkenes in the presence of methanesulfonic acid led to the formation of 4-(tributylstannyl)pyrrolidine-2-carboxylates, which could undergo ring-opening reactions to yield homoallylic amines (Shimizu et al., 2010).

Enantioselective Michael Reactions

Revial et al. (2000) conducted Michael reactions of chiral secondary enaminoesters with nitroethylenes, leading to adducts with good diastereoselectivity. This study demonstrates the utility of this compound derivatives in stereochemical syntheses, highlighting their role in the formation of pyrrolines or pyrrolidines upon further reduction (Revial et al., 2000).

Crystal Structure Analysis

Pedroso et al. (2020) investigated the crystal structure of a derivative of this compound, namely 4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate. This study contributes to understanding the structural aspects of compounds based on this compound (Pedroso et al., 2020).

Antimicrobial Activities and DNA Interactions

Tamer et al. (2018) characterized derivatives of pyridine-2-carboxylic acid, including 4-methoxy-pyridine-2-carboxylic acid (4-Mpic), using spectroscopy techniques and DFT calculations. They evaluated these molecules for antibacterial and antifungal activities, revealing the potential of this compound derivatives in antimicrobial applications (Tamer et al., 2018).

Future Directions

Pyrrolidine derivatives, including “4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid”, are of great interest in drug discovery due to their versatile scaffold and potential for structural diversity . Future research may focus on exploring new synthetic strategies and investigating the influence of steric factors on biological activity .

Properties

IUPAC Name |

4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-16-9-4-2-3-8(5-9)10-6-13-7-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBJZZNRRNSKIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CNCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B1423696.png)

![7-Methyl-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1423697.png)

![7-chloro-6-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1423705.png)

![2-(5-Phenyl-[1,2,3]triazol-1-YL)-ethylamine hydrochloride](/img/structure/B1423718.png)